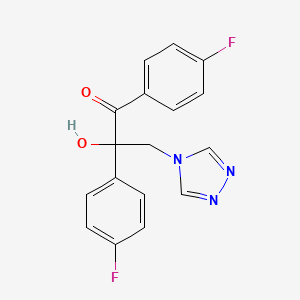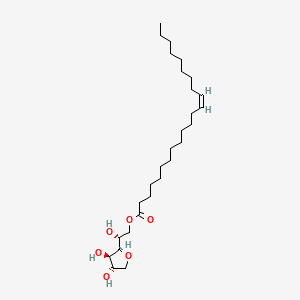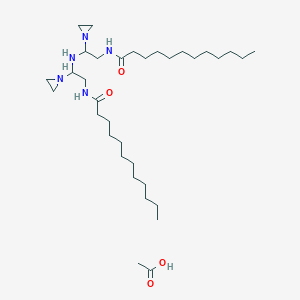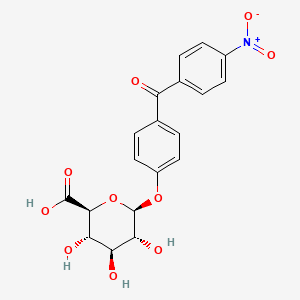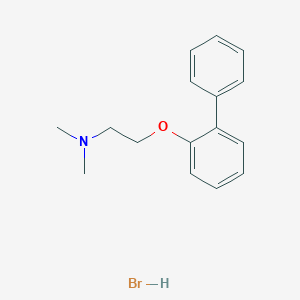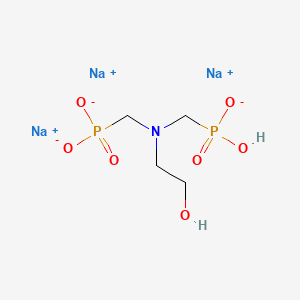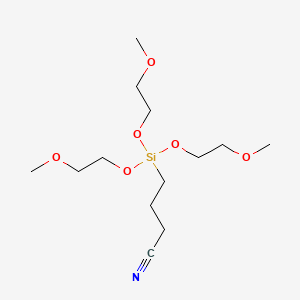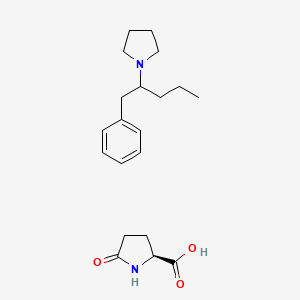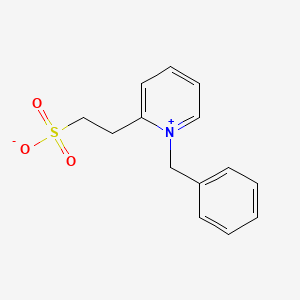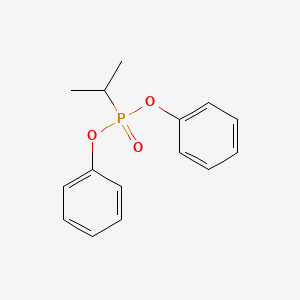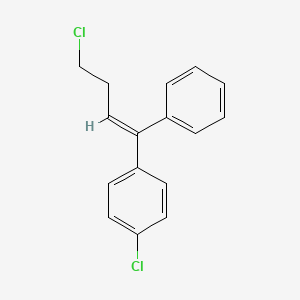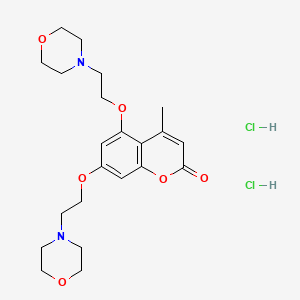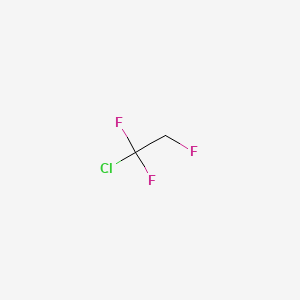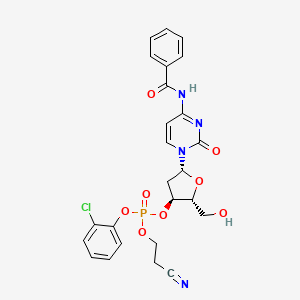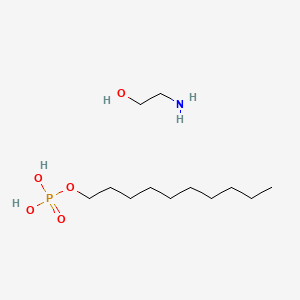
Einecs 297-990-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 297-990-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Analyse Chemischer Reaktionen
Einecs 297-990-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds.
Wissenschaftliche Forschungsanwendungen
Einecs 297-990-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications, such as in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of Einecs 297-990-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Einecs 297-990-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or properties. The comparison can focus on aspects such as reactivity, stability, and applications. By understanding these similarities and differences, researchers can better appreciate the distinct characteristics of this compound.
Conclusion
This compound is a versatile compound with significant scientific and industrial relevance Its preparation methods, chemical reactions, and applications make it a valuable subject of study in various fields
Eigenschaften
CAS-Nummer |
93776-60-4 |
|---|---|
Molekularformel |
C12H30NO5P |
Molekulargewicht |
299.34 g/mol |
IUPAC-Name |
2-aminoethanol;decyl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O4P.C2H7NO/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;3-1-2-4/h2-10H2,1H3,(H2,11,12,13);4H,1-3H2 |
InChI-Schlüssel |
WMINQRJMNXJWPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOP(=O)(O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


